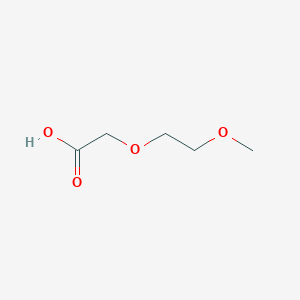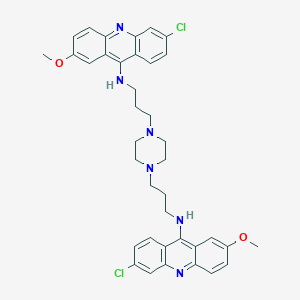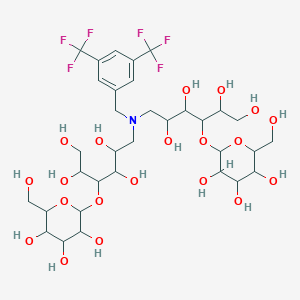
N,N-Dilactitol-3,5-bis(trifluoromethyl)benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol” is a complex organic molecule characterized by multiple hydroxyl groups and trifluoromethyl-substituted phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and coupling reactions. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) to protect hydroxyl groups during intermediate steps.
Coupling Reactions: Utilizing reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) for coupling reactions.
Deprotection: Removing protecting groups under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Chemistry: Using continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl groups, using reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reduction reactions could involve the use of reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the phenyl rings or hydroxyl groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide).
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of other complex organic molecules.
Biology
Biochemical Studies: Studied for their interactions with biological molecules and potential as enzyme inhibitors or activators.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action for such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor activity in biological systems.
Pathways Involved: Specific biochemical pathways that the compound may influence, such as metabolic or signaling pathways.
類似化合物との比較
Similar Compounds
- 6-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol
- 6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the presence of trifluoromethyl-substituted phenyl groups, which may impart unique chemical and physical properties.
特性
CAS番号 |
124762-69-2 |
|---|---|
分子式 |
C33H51F6NO20 |
分子量 |
895.7 g/mol |
IUPAC名 |
6-[[3,5-bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C33H51F6NO20/c34-32(35,36)12-1-11(2-13(3-12)33(37,38)39)4-40(5-14(45)20(49)28(16(47)7-41)59-30-26(55)24(53)22(51)18(9-43)57-30)6-15(46)21(50)29(17(48)8-42)60-31-27(56)25(54)23(52)19(10-44)58-31/h1-3,14-31,41-56H,4-10H2 |
InChIキー |
XIHCLMPHWOVWAZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
同義語 |
DLBA N,N-dilactitol-3,5-bis(trifluoromethyl)benzylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


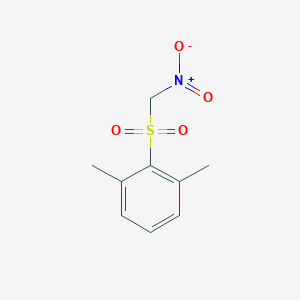
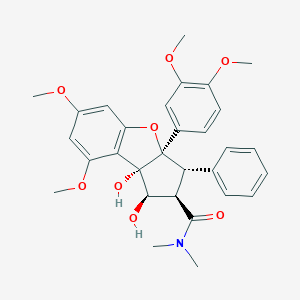

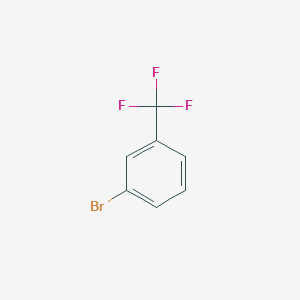
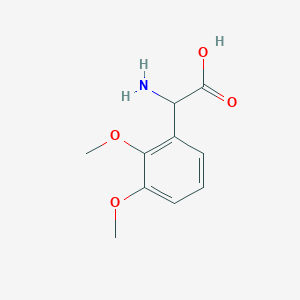
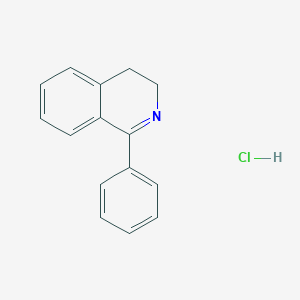
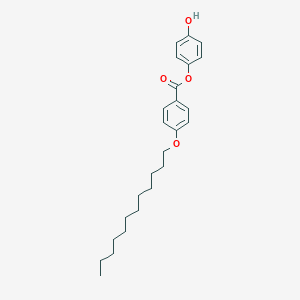
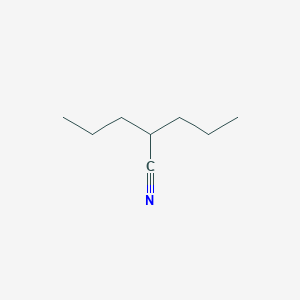
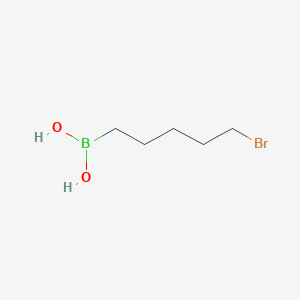
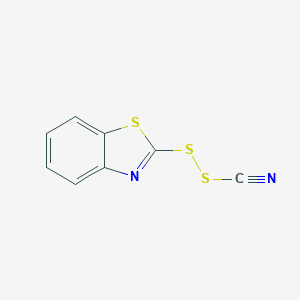
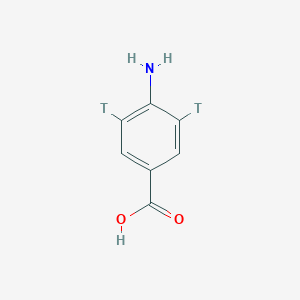
![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)
